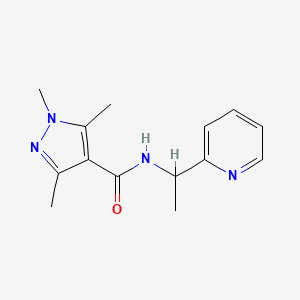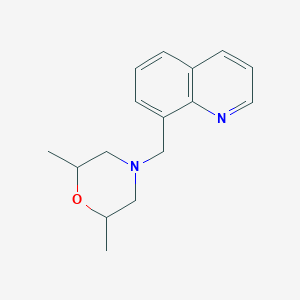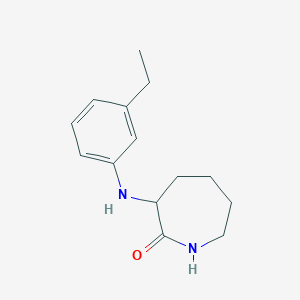
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone may inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.
Biochemical and Physiological Effects
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has been shown to cause a variety of biochemical and physiological effects. Animal studies have demonstrated that (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure can cause respiratory distress, seizures, and even death. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone exposure has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties can be easily controlled. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also stable and can be stored for long periods. However, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has several limitations, including its toxicity and potential health risks associated with exposure.
Orientations Futures
There are several future directions for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone research. One potential area of study is the development of new detection methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Another area of research is the development of new decontamination methods for (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone. Additionally, research could focus on the potential use of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in medical applications, such as the treatment of neurological disorders.
Conclusion
In conclusion, (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone in various scientific fields.
Méthodes De Synthèse
The synthesis of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 2,6-dimethylmorpholine with 3-bromopyridine followed by the addition of potassium tert-butoxide. The final step involves the reaction of the intermediate product with methanone to yield (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone.
Applications De Recherche Scientifique
(2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is as a chemical warfare agent simulant. It is used to study the detection and decontamination of chemical warfare agents. (2,6-Dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone is also used as a solvent for organic synthesis and as a reagent in organic chemistry.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-5-12(6-14-9)13(16)15-7-10(2)17-11(3)8-15/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAPEUULXDINSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)





![4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
